molecular formula C6H7N3O B12832280 2-Hydroxy-3-(1H-imidazol-1-yl)propanenitrile

2-Hydroxy-3-(1H-imidazol-1-yl)propanenitrile

Cat. No.: B12832280
M. Wt: 137.14 g/mol
InChI Key: KDVDUDKRZKJINN-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(1H-imidazol-1-yl)propanenitrile is a chemical compound that features both a hydroxyl group and an imidazole ring. This compound is of interest due to its unique structure, which combines the properties of nitriles and imidazoles, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(1H-imidazol-1-yl)propanenitrile typically involves the reaction of an appropriate nitrile with an imidazole derivative. One common method involves the use of a base to deprotonate the imidazole, followed by nucleophilic substitution with a halogenated nitrile. The reaction conditions often require a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 50-100°C to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(1H-imidazol-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products

    Oxidation: 2-Oxo-3-(1H-imidazol-1-yl)propanenitrile.

    Reduction: 2-Hydroxy-3-(1H-imidazol-1-yl)propanamine.

    Substitution: Various alkylated imidazole derivatives.

Scientific Research Applications

2-Hydroxy-3-(1H-imidazol-1-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(1H-imidazol-1-yl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, affecting their activity. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-(1H-imidazol-1-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

    3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile: Contains a phenyl group attached to the imidazole ring.

    3-(2-Undecyl-1H-imidazol-1-yl)propanenitrile: Features a long alkyl chain attached to the imidazole ring.

Uniqueness

2-Hydroxy-3-(1H-imidazol-1-yl)propanenitrile is unique due to the presence of both a hydroxyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

2-hydroxy-3-imidazol-1-ylpropanenitrile

InChI

InChI=1S/C6H7N3O/c7-3-6(10)4-9-2-1-8-5-9/h1-2,5-6,10H,4H2

InChI Key

KDVDUDKRZKJINN-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CC(C#N)O

Origin of Product

United States

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